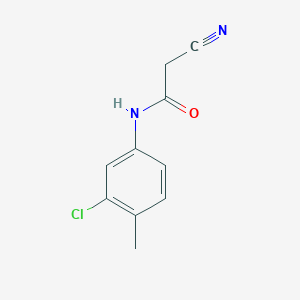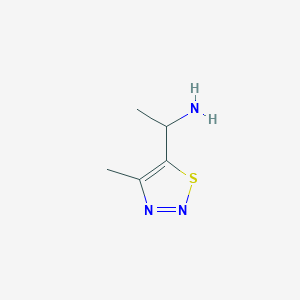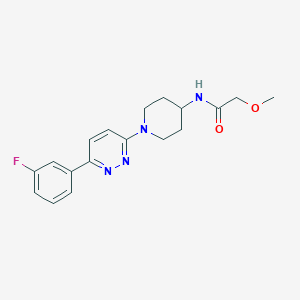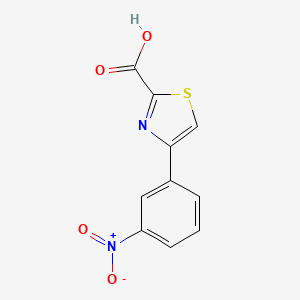
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In
科学的研究の応用
a. Synthetic Intermediate: CMCA serves as a valuable synthetic intermediate in the preparation of various compounds. Its cyanoacetamide group allows for facile derivatization, making it useful for constructing more complex molecules.
b. Antimicrobial Activity: Several studies have explored CMCA’s antimicrobial properties. It exhibits moderate antibacterial and antifungal effects, making it a potential lead compound for drug development.
c. Anticancer Potential: CMCA derivatives have shown promising anticancer activity in preclinical studies. Researchers are investigating their mechanisms of action and optimizing their structures for improved efficacy.
Agrochemical Applications
CMCA derivatives find applications in agriculture and pest management:
a. Fungicides: Tiadinil, a derivative of CMCA, acts as a systemic acquired resistance (SAR) inducer against fungal pathogens . It enhances plant defense mechanisms, protecting crops from diseases.
Safety and Hazards
作用機序
Target of Action
The primary target of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is the photosynthetic process in plants . This compound is applied to the foliage of plants, and its action seems to be particularly effective on certain species .
Mode of Action
This compound: interacts with its targets by inhibiting photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of the compound’s mode of action .
Biochemical Pathways
The biochemical pathway primarily affected by This compound is photosynthesis . By inhibiting this pathway, the compound disrupts the plant’s ability to convert light energy into chemical energy, which has downstream effects on the plant’s growth and survival .
Pharmacokinetics
The ADME properties of This compound The compound’s effectiveness when applied to the foliage of plants suggests it may be readily absorbed and distributed within the plant .
Result of Action
The result of This compound ’s action is a disruption of the plant’s photosynthetic process . This leads to a decrease in the plant’s ability to produce energy, which can ultimately result in the death of the plant .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, the age of the plant at the time of application can affect the compound’s effectiveness, with older plants showing increased tolerance . .
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKZCLPLQHRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)




![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)


![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)
![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)
